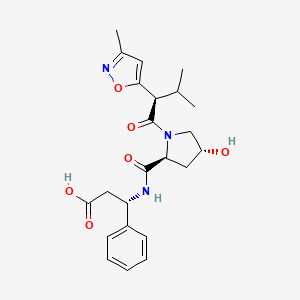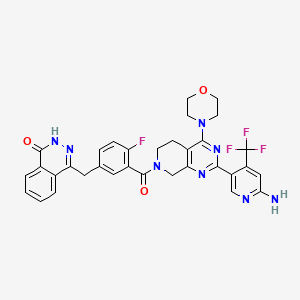
m-PEG10-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy polyethylene glycol 10-bromide is a linear monofunctional polyethylene glycol derivative with a methoxy group and a bromide functional group. This compound is commonly used in various fields due to its unique properties, such as its ability to undergo substitution reactions and its role in PEGylation processes .
Vorbereitungsmethoden
Methoxy polyethylene glycol 10-bromide is typically synthesized through nucleophilic substitution reactions. The bromide group is a good leaving group, making it suitable for these reactions. The synthesis involves reacting methoxy polyethylene glycol with a brominating agent under controlled conditions. Industrial production methods often involve large-scale reactions with stringent quality control to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Methoxy polyethylene glycol 10-bromide primarily undergoes substitution reactions due to the presence of the bromide group. Common reagents used in these reactions include amines and thiols, which replace the bromide group with various functional groups. The major products formed from these reactions are derivatives of polyethylene glycol with different functional groups attached .
Wissenschaftliche Forschungsanwendungen
Methoxy polyethylene glycol 10-bromide has a wide range of applications in scientific research. In chemistry, it is used as a precursor in the synthesis of various polyethylene glycol derivatives. In biology and medicine, it is employed in the modification of proteins, peptides, and particles to improve their stability, solubility, and half-life. Additionally, it is used in drug delivery systems, nanotechnology, and the development of new materials .
Wirkmechanismus
The mechanism of action of methoxy polyethylene glycol 10-bromide involves the replacement of the bromide group by nucleophilic reagentsThe molecular targets and pathways involved depend on the specific application and the functional groups introduced during the substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Methoxy polyethylene glycol 10-bromide is unique due to its specific molecular structure and the presence of the bromide group. Similar compounds include other methoxy polyethylene glycol derivatives with different functional groups, such as methoxy polyethylene glycol chloride and methoxy polyethylene glycol amine. These compounds share similar properties but differ in their reactivity and the types of reactions they undergo .
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43BrO10/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-20-21-32-19-18-30-15-14-28-11-10-26-7-6-24-3-2-22/h2-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTTYVQVRLJZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43BrO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














